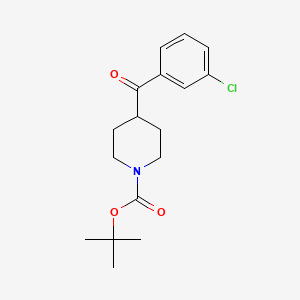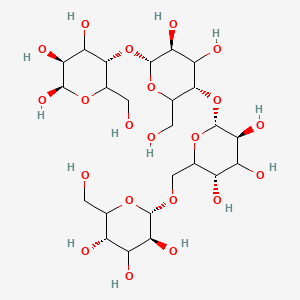
Rhodamine B amine
説明
Rhodamine B amine is a derivative of Rhodamine B . Rhodamine B is a chemical compound and a dye, often used as a tracer dye within water to determine the rate and direction of flow and transport . It is used in biology as a staining fluorescent dye, sometimes in combination with auramine O, to demonstrate acid-fast organisms, notably Mycobacterium . Rhodamine B is also used extensively in biotechnology applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA .
Synthesis Analysis
The synthesis of Rhodamine B amine involves several steps. One method for the on-line separation and analysis of Rhodamine B (RhB) dye involves a special self-designed device based on poly-1-vinyl-3-pentylimidazole hexafluorophosphate (PILs-C5) solid-phase extraction and high-performance liquid chromatography (HPLC) . Another study used argan nutshell as a precursor to synthesize activated carbon via chemical activation with Na2CO3 at 600 °C .Molecular Structure Analysis
Rhodamine B amine has an empirical formula of C28H31N3O3 . The molecular weight is 457.56 . More detailed molecular structure analysis can be found in the relevant scientific literature .Chemical Reactions Analysis
Rhodamine B amine undergoes various chemical reactions. For instance, ester and amide derivatives of Rhodamine B have been synthesized and tested for their cytotoxicity in SRB assays employing several human tumor cell lines .Physical And Chemical Properties Analysis
Rhodamine B appears as red to violet powder . It is soluble in water, ethanol, polar solvents . The maximum absorption wavelength is 545 nm, and the maximum emission wavelength is 625 nm .科学的研究の応用
Mitochondrial Accumulation in Cancer Therapy : Rhodamine B conjugates accumulate in mitochondria and have been screened for cytotoxic activity. Triterpenoid rhodamine B conjugates, particularly those derived from maslinic acid or tormentic acid, show promising potential for cancer therapy due to their cytotoxic compounds with low nano-molar range EC50 values and good tumor/non-tumor selectivity (Hoenke, Serbian, Deigner, & Csuk, 2020).
Gas Phase Sensors : Rhodamine B in Nafion films is used as a sensor and dosimeter for inorganic and organic amine bases. This application is significant for environmental monitoring, as the Rhodamine B changes color and fluorescence in the presence of analytes like aliphatic and aromatic amines (Hwang, Levitsky, & Euler, 2010).
Fluorescence Microscopy Limitations : While rhodamine B is robust and inexpensive for use in biological assays, it can form nonfluorescent spirolactam compounds. This limitation affects its suitability for certain fluorescence microscopy applications, though secondary amine coupling can mitigate fluorescence loss (Birtalan, Rudat, Kölmel, Fritz, Vollrath, Schepers, & Bräse, 2011).
Sensing of Metal Ions : Rhodamine B-based sensors have been developed for the detection of metal ions like Cr3+ in solution and living cells. These sensors offer high sensitivity and selectivity, crucial for monitoring environmental pollution and cellular studies (Liu, Pang, Ma, Jiang, & Bao, 2014).
Detection of Pharmaceuticals : Rhodamine B has been utilized in the development of fluorescent probes for the detection of pharmaceuticals like tamsulosin hydrochloride in biological fluids. Such applications are vital in the field of pharmaceutical analysis and environmental monitoring (Mousavi, Zare‐Dorabei, & Mosavi, 2021).
Anticancer Activity and Fluorescence Property : Novel Rhodamine B amide derivatives, particularly with simple secondary amines, show promising anticancer activity and fluorescence properties. These derivatives are potential candidates for therapeutic and diagnostic (theranostic) applications in cancer treatment (Battula, Bommi, Bobde, Patel, Ghosh, & Jayanty, 2021).
Fluorescence Derivatization for Saccharides Analysis : Rhodamine B amine is an effective fluorescence derivatization reagent for mono- and oligosaccharides, crucial for glycoprotein analysis and carbohydrate research (Todoroki, Hayama, Ijiri, Kazuta, Yoshida, Nohta, & Yamaguchi, 2004).
作用機序
Rhodamine B is often used as a tracer dye within water to determine the rate and direction of flow and transport . It fluoresces and can thus be detected easily and inexpensively with fluorometers . Rhodamine B, after modification with proteins, is able to guide carrier-free delivery into mitochondria and tissue-dependent distributions of functional proteins through organic cation transporters (OCTs) .
Safety and Hazards
将来の方向性
Rhodamine B, after modification with proteins, is being explored for its potential in guiding carrier-free delivery into mitochondria and tissue-dependent distributions of functional proteins through organic cation transporters (OCTs) . This carrier-free delivery platform of proteins may emerge as a simple yet powerful approach for cancer treatment .
特性
IUPAC Name |
[9-(4-amino-2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3.ClH/c1-5-30(6-2)19-10-13-22-25(16-19)34-26-17-20(31(7-3)8-4)11-14-23(26)27(22)21-12-9-18(29)15-24(21)28(32)33;/h9-17,29H,5-8H2,1-4H3,(H,32,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPKXARDVYLOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)N)C(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657569 | |
| Record name | 9-(4-Amino-2-carboxyphenyl)-6-(diethylamino)-N,N-diethyl-3H-xanthen-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100992-88-9 | |
| Record name | 9-(4-Amino-2-carboxyphenyl)-6-(diethylamino)-N,N-diethyl-3H-xanthen-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodamine� B amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)










![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)

